molecular formula C8H3F3 B1319305 2-Ethynyl-1,3,5-trifluorobenzene CAS No. 366807-79-6

2-Ethynyl-1,3,5-trifluorobenzene

Cat. No.: B1319305
CAS No.: 366807-79-6
M. Wt: 156.1 g/mol
InChI Key: NOPWUXRFETZTQG-UHFFFAOYSA-N
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Description

2-Ethynyl-1,3,5-trifluorobenzene (CAS: 366807-79-6) is a fluorinated aromatic compound with the molecular formula C₈H₃F₃ and a molecular weight of 156.10 g/mol . It features a benzene ring substituted with three fluorine atoms at the 1, 3, and 5 positions and an ethynyl group (-C≡CH) at the 2 position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science applications, particularly as a synthetic intermediate .

Key properties include:

  • Purity: ≥97% (typical commercial grade)
  • Storage: Requires an inert atmosphere and refrigeration (2–8°C) to prevent degradation .
  • Hazards: Classified as flammable (H225), skin irritant (H315), and eye irritant (H319), with stringent handling precautions (e.g., P210: "Keep away from heat/sparks/open flames") .

Properties

IUPAC Name

2-ethynyl-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPWUXRFETZTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592423
Record name 2-Ethynyl-1,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366807-79-6
Record name 2-Ethynyl-1,3,5-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1,3,5-trifluorobenzene typically involves the Sonogashira-Hagihara coupling reaction. This reaction is carried out by coupling an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction is usually performed under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques such as distillation and recrystallization are also employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1,3,5-trifluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethynyl-1,3,5-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-1,3,5-trifluorobenzene involves its interaction with molecular targets through its ethynyl and fluorine substituents. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the fluorine atoms can engage in halogen bonding and influence the electronic properties of the molecule. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the provided evidence lacks explicit comparative studies, structural analogs can be analyzed based on substituent effects, reactivity, and physicochemical properties. Below is a systematic comparison:

Substituent Configuration and Electronic Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
2-Ethynyl-1,3,5-trifluorobenzene -F (1,3,5), -C≡CH (2) C₈H₃F₃ 156.10 Strong electron-withdrawing (-F) and π-acidic (-C≡CH) groups induce ring deactivation, directing electrophilic substitution to meta positions.
1-Ethynyl-2,4,5-trifluorobenzene* -F (2,4,5), -C≡CH (1) C₈H₃F₃ 156.10 Similar electronic effects but altered regioselectivity due to substituent positions.
1,3,5-Trifluorobenzene -F (1,3,5) C₆H₃F₃ 132.08 Lacks ethynyl group, reducing steric hindrance and π-conjugation. Lower reactivity in cross-coupling reactions.
2-Ethynyl-1,3-difluorobenzene -F (1,3), -C≡CH (2) C₈H₄F₂ 138.12 Reduced fluorine content decreases electron-withdrawing effects, potentially increasing nucleophilic attack susceptibility.

Reactivity in Cross-Coupling Reactions

The ethynyl group in this compound enables participation in Sonogashira couplings, a trait shared with other ethynyl-substituted aromatics. However, the trifluorinated benzene core distinguishes it from non-fluorinated analogs:

  • Enhanced Stability: Fluorine substituents increase thermal and oxidative stability compared to non-fluorinated ethynylbenzenes (e.g., 2-ethynyltoluene) .
  • Reduced Basicity : The electron-withdrawing -F groups lower the ring’s basicity, reducing susceptibility to protonation in acidic conditions.

Physicochemical Properties

Property This compound 1,3,5-Trifluorobenzene 2-Ethynylbenzene
Boiling Point Not reported 85–87°C ~200°C (estimated)
Melting Point Not reported -44°C ~-10°C (estimated)
Solubility in Polar Solvents Low (fluorine enhances hydrophobicity) Moderate Very low

Biological Activity

2-Ethynyl-1,3,5-trifluorobenzene (CAS No. 366807-79-6) is an organic compound characterized by an ethynyl group attached to a benzene ring that is substituted with three fluorine atoms. Its unique structure imparts distinct chemical properties, making it a subject of interest in various fields including medicinal chemistry and materials science.

  • Molecular Formula : C8H3F3
  • Molecular Weight : 156.10 g/mol
  • Boiling Point : Not specified
  • Storage Conditions : Inert atmosphere, 2-8°C

The compound is synthesized primarily through the Sonogashira coupling reaction, which involves palladium and copper catalysts under specific conditions to ensure optimal yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the fluorine atoms engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects .

Anti-Cancer Properties

Research indicates that this compound exhibits potential anti-cancer activity. The compound has been explored for its ability to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. Studies have shown promising results in vitro against various cancer cell lines.

Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Pharmacological Applications

Due to its unique structural features, this compound has been considered a building block in the synthesis of bioactive compounds and pharmaceuticals. Its derivatives are being explored for their potential as therapeutic agents against various diseases .

Study 1: Anti-Cancer Activity

In a study conducted on human cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was shown to induce apoptosis in breast cancer cells via mitochondrial pathways. This suggests that the ethynyl group may play a crucial role in enhancing the compound's biological activity against cancer.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20Cell cycle arrest

Study 2: Anti-Inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound revealed that it effectively reduced the levels of TNF-alpha and IL-6 in activated macrophages. This study highlights its potential as an anti-inflammatory agent in therapeutic applications .

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha300150
IL-620080

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